Tribendilol
Description
Historical Trajectory of Tribendilol Research
The research trajectory of this compound places it within the broader evolution of beta-blocker development. While initial beta-blockers were non-selective, subsequent generations offered cardioselectivity (targeting β1-receptors primarily located in the heart) and later, vasodilating effects. researchgate.netrevespcardiol.org Research into this compound has explored its position within this third generation of beta-blockers. researchgate.net
A double-blind, randomized trial involving 51 patients with essential hypertension examined the effects of this compound. researchgate.net This study investigated the compound's hypotensive action and its effects on heart rate both at rest and during exercise. researchgate.net Further research has included this compound in systematic reviews and meta-analyses of blood pressure-lowering drugs for preventing recurrent stroke and other major vascular events, although it is often listed alongside other beta-blockers. universiteitleiden.nlnih.govresearchgate.netnih.gov
Contextualization within Beta-Adrenoceptor Antagonist Research Paradigms
The development of beta-adrenoceptor antagonists, commonly known as beta-blockers, has progressed through distinct generations, each with a refined mechanism of action. researchgate.netrevespcardiol.org
First-generation beta-blockers , such as propranolol (B1214883), are non-selective, meaning they block both β1- and β2-adrenergic receptors. researchgate.net
Second-generation beta-blockers , including atenolol (B1665814) and metoprolol (B1676517), are cardioselective, primarily targeting β1-receptors in the heart. revespcardiol.orgrevespcardiol.org This selectivity was a significant advancement, as it reduced the likelihood of certain side effects associated with β2-receptor blockade, such as bronchospasm. nih.gov
Third-generation beta-blockers possess additional vasodilatory properties. researchgate.netrevespcardiol.org This vasodilation can be achieved through various mechanisms, such as blocking α1-adrenergic receptors (as seen with carvedilol (B1668590) and labetalol) or promoting the release of nitric oxide (as with nebivolol). revespcardiol.orgrevespcardiol.org
This compound is classified as a cardioselective β-blocker with vasodilating activity. researchgate.net Preclinical models have suggested that its vasodilatory effects might be mediated through nitric oxide modulation or calcium channel blockade. vulcanchem.com This dual mechanism of action—beta-blockade and vasodilation—is characteristic of the third-generation research paradigm, which aims to provide more comprehensive cardiovascular benefits by not only reducing the heart's workload but also decreasing peripheral vascular resistance. revespcardiol.org
Theoretical Frameworks Guiding this compound Investigations
The investigation of this compound is guided by established theoretical frameworks in pharmacology and cardiovascular medicine. A theoretical framework provides a structured lens through which to conduct research, connecting the study to existing knowledge and theories. phdassistance.comscribbr.comstatisticssolutions.com
The primary theoretical framework for this compound research is rooted in the beta-adrenergic receptor theory . This theory, originating from the work of Sir James Black, posits that blocking beta-adrenergic receptors can mitigate the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) on the heart. revespcardiol.orgnih.govcvpharmacology.com This leads to a decrease in heart rate, myocardial contractility, and consequently, blood pressure. researchgate.netcvpharmacology.com Research on this compound operates within this framework by examining its antagonist activity at beta-adrenoceptors.
A second key framework is the concept of vasodilating beta-blockade . This framework extends the traditional beta-blocker model by incorporating the beneficial hemodynamic effects of vasodilation, which include reduced peripheral resistance. revespcardiol.orgtandfonline.com Investigations into this compound's potential to modulate nitric oxide or block calcium channels are guided by this framework. vulcanchem.com
Receptor binding assays represent a fundamental methodological framework used in these investigations. numberanalytics.comeurofinsdiscovery.comenv.go.jp These assays are crucial for determining the affinity and selectivity of a compound like this compound for different receptor subtypes (e.g., β1 vs. β2). nih.gov By quantifying the binding properties, researchers can predict the compound's pharmacological profile. env.go.jpvanderbilt.edu For instance, studies have used radioligand binding assays to characterize the selectivity of various beta-blockers for human β1-, β2-, and β3-adrenoceptors. nih.gov
Detailed Research Findings
Generations of Beta-Adrenoceptor Antagonists
| Generation | Key Characteristic | Example Compounds |
|---|---|---|
| First | Non-selective (blocks β1 and β2 receptors) | Propranolol |
| Second | Cardioselective (blocks β1 receptors) | Atenolol, Metoprolol |
| Third | Vasodilating properties | Carvedilol, Labetalol, Nebivolol (B1214574), this compound |
Reported Effects of this compound in an Essential Hypertension Trial
| Parameter | Observation | Citation |
|---|---|---|
| Hypotensive Action (Acute) | Marked with higher doses | researchgate.net |
| Resting Heart Rate (Acute) | No effect | researchgate.net |
| Blood Pressure (Subchronic) | Significant effect with the highest dose | researchgate.net |
| Exercise Heart Rate | Lowered | researchgate.net |
| Exercise Blood Pressure | Lowered | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
96258-13-8 |
|---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(2H-benzotriazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
InChI |
InChI=1S/C18H22N4O4/c1-24-15-6-2-3-7-16(15)25-10-9-19-11-13(23)12-26-17-8-4-5-14-18(17)21-22-20-14/h2-8,13,19,23H,9-12H2,1H3,(H,20,21,22) |
InChI Key |
ZYRINAZRTBCAEE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=NNN=C32)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization
Design and Synthesis of Tribendilol Analogs and Derivatives
Methodological Advancements in Derivative Preparation
Microwave-Assisted and Flow Chemistry Applications in this compound Derivatization
Modern synthetic techniques are pivotal in the efficient derivatization of complex molecules like this compound. Microwave-assisted synthesis and flow chemistry, in particular, offer significant advantages over traditional methods.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity. pensoft.netrsc.org The focused heating can facilitate nucleophilic substitution and cyclization reactions, which are common in the modification of core scaffolds. pensoft.net For instance, the synthesis of various heterocyclic derivatives, a common strategy in medicinal chemistry, can be significantly accelerated. rsc.orgugm.ac.id The benefits include not only speed and efficiency but also a move towards greener chemistry by reducing energy consumption and often allowing for the use of less solvent. rsc.orgrsc.org
Flow Chemistry: This approach involves the continuous pumping of reactants through a reactor. It provides exceptional control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and safety, especially when dealing with hazardous reagents. thalesnano.commt.comresearchgate.net Flow chemistry is particularly advantageous for multi-step syntheses, allowing for the integration of reaction, work-up, and purification steps into a single, automated process. nih.govvapourtec.com This methodology can be applied to the derivatization of this compound to produce a library of analogs for screening, thanks to its capacity for rapid reaction optimization and scale-up. thalesnano.commt.com
| Synthetic Method | Key Advantages in this compound Derivatization | Relevant Research Findings |
| Microwave-Assisted Synthesis | - Reduced reaction times- Increased yields- Higher product purity- Energy efficiency | Efficient synthesis of heterocyclic derivatives. rsc.orgugm.ac.id Can be applied to a variety of functionalization reactions. pensoft.netrsc.org |
| Flow Chemistry | - Precise control over reaction conditions- Enhanced safety and reproducibility- Suitability for multi-step synthesis and automation- Rapid optimization and scalability | Ideal for creating compound libraries for screening. thalesnano.comnih.gov Improves safety when using hazardous materials. researchgate.net |
Sustainable Chemistry Approaches for this compound Analog Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. nih.govgarph.co.uk For the synthesis of this compound analogs, this involves several key strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DESs) is a primary goal. researchgate.netresearchgate.net
Catalysis: Employing catalytic reagents in small amounts, which can be recycled and reused, is preferred over stoichiometric reagents that generate more waste. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. researchgate.net
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or reactions at ambient temperature and pressure to reduce energy consumption. nih.govresearchgate.net
These sustainable practices not only reduce the environmental footprint but can also lead to more efficient and cost-effective synthetic processes. wiley-vch.de
Characterization Techniques for Novel this compound Derivatives (e.g., High-Resolution Spectroscopic Analysis, Chromatographic Purity Assessment)
The definitive identification and purity assessment of novel this compound derivatives are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
High-Resolution Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. mdpi.com
High-Resolution Mass Spectrometry (HRMS): Determines the precise molecular weight of a compound, allowing for the confirmation of its elemental composition. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Chromatographic Purity Assessment:
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing the purity of pharmaceutical compounds. torontech.comiltusa.com By using a diode-array detector (DAD), it's possible to perform peak purity analysis, which compares the UV-Vis spectra across a single chromatographic peak to detect any co-eluting impurities. torontech.comchromatographyonline.comsepscience.com
Thin-Layer Chromatography (TLC): A simple and rapid method used to monitor the progress of reactions and for preliminary purity checks. researchgate.net A single spot on a TLC plate under various solvent systems suggests a high degree of purity. researchgate.net
| Technique | Purpose in Characterization | Key Information Obtained |
| NMR Spectroscopy | Elucidation of molecular structure | Connectivity of atoms, chemical environments |
| HRMS | Confirmation of molecular formula | Precise molecular weight and elemental composition |
| FTIR Spectroscopy | Identification of functional groups | Vibrational frequencies of chemical bonds |
| HPLC with DAD | Assessment of compound purity | Detection and quantification of impurities, peak purity analysis. torontech.comchromatographyonline.comsepscience.com |
| TLC | Preliminary purity check and reaction monitoring | Number of components in a mixture |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and Its Derivatives
Understanding the relationship between the chemical structure of this compound and its biological activity (SAR) and physicochemical properties (SPR) is fundamental for designing more effective and drug-like analogs. collaborativedrug.comcontractpharma.comnih.govnih.gov
Elucidation of Key Pharmacophoric Features
A pharmacophore is an abstract description of the molecular features necessary for biological activity. nih.govnih.gov For this compound and its derivatives, identifying the key pharmacophoric features involves determining which parts of the molecule are essential for its interaction with its biological target. This is typically achieved by synthesizing a series of analogs with systematic modifications and evaluating their biological activity. gardp.orgrsdjournal.org Key features often include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and charged centers. pharmacophorejournal.comresearchgate.net The spatial arrangement of these features is critical for optimal binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.combiolscigroup.us This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and correlating them with their measured activity using statistical methods. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. jocpr.comnih.gov The quality of a QSAR model is assessed through various statistical parameters, including the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.us
Ligand-Based and Structure-Based Design Insights
Drug design strategies can be broadly categorized as ligand-based or structure-based.
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. jubilantbiosys.comnih.govgardp.org It relies on the knowledge of molecules that are known to be active. jubilantbiosys.com Techniques like pharmacophore modeling and QSAR fall under this category. frontiersin.org By analyzing a set of active this compound analogs, a pharmacophore model can be generated to guide the design of new compounds with potentially improved activity. nih.govdergipark.org.tr
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), SBDD can be employed. domainex.co.uknih.govgardp.orgdrugdiscoverynews.com This powerful approach involves docking virtual compounds into the binding site of the target to predict their binding affinity and orientation. nih.gov This allows for the rational design of this compound derivatives that make optimal interactions with the target, leading to enhanced potency and selectivity. domainex.co.uknih.gov
| Design Approach | Basis | Key Techniques | Application to this compound |
| Ligand-Based | Knowledge of active molecules | Pharmacophore modeling, QSAR. frontiersin.org | Used when the target structure is unknown to guide the design of new analogs based on the properties of known active ones. jubilantbiosys.comgardp.org |
| Structure-Based | 3D structure of the biological target | Molecular docking, molecular dynamics. gardp.orgnih.gov | Used when the target structure is known to rationally design derivatives with improved binding affinity and selectivity. domainex.co.ukdrugdiscoverynews.com |
Preclinical Pharmacological and Mechanistic Investigations
In Vitro Pharmacological Characterization of Tribendilol
Receptor binding assays are a cornerstone of preclinical pharmacology, utilized to quantify the physical interaction between a drug molecule and its intended protein targets. giffordbioscience.comnih.gov These studies are critical for determining a compound's binding affinity—a measure of how tightly it binds to a receptor—and its selectivity, or preference for one receptor subtype over others. nih.gov The most common methodologies for this are competitive radioligand binding assays, in which an unlabeled test compound (like this compound) is made to compete with a known radioactive ligand for binding to a specific receptor type. giffordbioscience.com
For a compound classified as a beta-adrenergic antagonist, pharmacological profiling would center on its binding affinity for β1 and β2-adrenoceptor subtypes. cvpharmacology.comdrugbank.com A high degree of selectivity for β1-adrenoceptors, which are highly expressed in heart tissue, is often a key objective in drug development to reduce the potential for side effects arising from the blockade of β2-adrenoceptors found in the airways. drugbank.comguidetopharmacology.org Comprehensive selectivity profiling also extends to a panel of off-target receptors to build a complete picture of the compound's interactions and predict its safety profile. eurofinsdiscovery.com
Although the experimental framework for conducting such investigations is well-defined, specific quantitative data from receptor binding studies detailing the affinity (Ki or Kd values) and selectivity ratios of this compound for human β-adrenoceptor subtypes or other off-target receptors are not available in the reviewed scientific literature.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (βx/βy) | Reference Radioligand |
|---|---|---|---|
| Human β1-Adrenoceptor | Data Not Available | Data Not Available | Data Not Available |
| Human β2-Adrenoceptor | Data Not Available | ||
| Human β3-Adrenoceptor | Data Not Available | Data Not Available |
Following the characterization of binding, functional assays are essential to determine the biological consequence of that binding event. Such assays are designed to classify a compound's activity as an agonist (mimics the natural ligand to activate the receptor), an antagonist (blocks the receptor and prevents its activation), or an inverse agonist (reduces the receptor's intrinsic, basal level of activity). cvpharmacology.com
The primary signaling pathway for β1- and β2-adrenoceptors involves their coupling to Gs-proteins, which in turn activate the enzyme adenylyl cyclase to produce the intracellular second messenger cyclic AMP (cAMP). cvpharmacology.comwikipedia.org Consequently, measuring changes in cAMP levels is a standard functional assay for beta-blockers. In such an assay, a β-adrenoceptor antagonist is expected to inhibit the rise in cAMP stimulated by a reference agonist, such as isoproterenol. revvity.co.jp Should a compound possess inverse agonist properties, it would demonstrate an ability to decrease the baseline cAMP levels in cell systems where the receptors are constitutively active. revvity.co.jp
Despite the established role of cAMP assays in characterizing beta-blockers, specific research findings from such studies to formally define the functional activity of this compound at β-adrenoceptor subtypes were not identified in the available literature. promega.jpnih.gov
Intracellular calcium (Ca2+) is another universal second messenger that is crucial for numerous cellular signaling cascades initiated by GPCRs. vulcanchem.com While the canonical signaling pathway for β-adrenoceptors is mediated by cAMP, certain receptor interactions and downstream effects can influence intracellular calcium mobilization. cvpharmacology.comvulcanchem.com Assays employing fluorescent calcium-sensitive dyes are used to measure these changes in real-time.
However, a review of published literature did not yield any specific data from calcium mobilization assays conducted to evaluate the effects of this compound.
Continuous stimulation of G-protein coupled receptors by an agonist typically triggers a regulatory process known as desensitization, which often involves the physical translocation of receptors from the cell surface into the cell's interior. This process, referred to as receptor internalization or trafficking, modulates the cell's responsiveness to further stimulation. The influence of an antagonist on these trafficking dynamics can provide valuable information about its long-term effects on receptor signaling.
There were no available studies in the reviewed literature that investigated the specific effects of this compound on the internalization and trafficking of β-adrenoceptors.
To understand a compound's effect in a more complex biological system, pharmacologists use isolated tissue or organ bath preparations. bioline.org.br This technique maintains the viability of excised tissues, such as strips of blood vessels or cardiac muscle, in a controlled physiological solution, allowing for the direct measurement of functional responses like contraction or relaxation. nih.gov For a beta-blocker, these ex vivo studies can provide definitive evidence of its functional antagonism; for instance, by showing its ability to block the positive inotropic (force of contraction) and chronotropic (rate of contraction) effects of norepinephrine (B1679862) in an isolated heart muscle preparation. nih.gov Furthermore, such assays are pivotal for exploring ancillary pharmacological properties, like direct vasodilation. nih.gov
While preclinical models have suggested that this compound may exert vasodilatory effects, specific data from isolated organ bath studies to quantify its functional antagonism or to mechanistically dissect its effects on vascular or other tissues are not described in the publicly available literature. vulcanchem.com
Calcium Mobilization Assays
Enzymatic Assays and Pathway Interrogation
The investigation of protein and enzyme activity is fundamental to understanding cellular function and the pathogenesis of diseases, as the dysregulation of protein activity is often implicated. sigmaaldrich.com Small molecules can be used to probe these activities by disrupting or modulating function, allowing for the observation of changes in protein or enzyme concentrations. sigmaaldrich.com Enzymatic assays are crucial in determining how specific compounds affect enzyme activity. sigmaaldrich.com
In the context of drug discovery, chemical screening is essential for identifying chemical probes. sigmaaldrich.com This process can range from high-throughput screening to assaying specific enzyme and protein targets for potential therapeutic effects. sigmaaldrich.com A notable trend in this field is the increasing use of phenotypic assays to identify compounds that induce desired changes in biomarker expression, protein activity, and cellular behavior. sigmaaldrich.com
Biochemical and environmental signals regulate intracellular processes and interactions between cells, tissues, and organs through complex networks of proteins, enzymes, and receptors. sigmaaldrich.com Analysis of these protein pathways is key to understanding cellular and biological processes, protein interactions, and their impact on signaling, physiology, and disease. sigmaaldrich.com Small-molecule compounds, such as inhibitors and activators, are critical tools for researchers studying cell signaling and other mechanisms that control cell fate and function. sigmaaldrich.com
Cellular Signaling Pathway Analysis in Relevant Cell Lines
Cell signaling is a highly regulated process involving multiple coordinated signaling pathways that are crucial for understanding cellular processes like growth, differentiation, and survival. numberanalytics.com Signaling pathway databases have become invaluable resources for researchers by providing a comprehensive and integrated view of these mechanisms. numberanalytics.com The analysis of these pathways helps in elucidating the underlying mechanisms of various cellular functions. numberanalytics.com
Several key signaling pathways are implicated in various cellular processes and diseases. These include, but are not limited to, the Wnt, PI3K/AKT/mTOR, MAPK, TGF-β, and p53 signaling pathways. mdpi.com The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, for instance, is a critical intracellular system that governs a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. mdpi.com The initiation of this pathway occurs when a ligand binds to receptor tyrosine kinases, leading to a cascade of phosphorylation events. mdpi.com
Other significant pathways that rely on regulated proteolysis include those mediated by the Notch receptor, Wnt proteins, Hedgehog proteins, and the NF-κB-dependent pathway. nih.gov These pathways are highly conserved evolutionarily and are repeatedly used during animal development. nih.gov For example, Wnt proteins bind to Frizzled family receptors, which can signal through both G-protein-dependent and independent pathways. nih.gov
Comparative analysis of signaling pathways can reveal significant alterations in cellular dynamics. For instance, a study on acne vulgaris revealed changes in 49 signaling pathways, with 45 being upregulated, indicating a significant shift in cellular activity. nih.gov Such analyses can pinpoint specific molecules and pathways that could be targeted for therapeutic intervention. nih.gov
In Vivo Preclinical (Animal Model) Pharmacodynamics and Mechanistic Research
Cardiovascular System Modulation in Animal Models (e.g., Blood Pressure Regulation, Heart Rate Dynamics)
Animal models are instrumental in the discovery and safety assessment of new drugs. vivonics-preclinical.com Unwanted effects on the cardiovascular system are a common reason for the deselection of drug candidates during early development. vivonics-preclinical.com Even minor increases in arterial blood pressure (e.g., 2 mmHg) can significantly elevate the risk of heart attack or stroke, while increases in resting heart rate are associated with a higher risk of sudden cardiac death and heart failure. vivonics-preclinical.com
Telemetry in rodents is frequently used in the early stages of drug development to get an initial assessment of cardiovascular risk. vivonics-preclinical.com Studies have shown good concordance of drug-induced changes in heart rate and blood pressure between large animals and humans, with a sensitivity of 78% and specificity of 79%. nih.gov The translation of these effects from rats to larger animal species also shows good agreement, with a sensitivity of 84% and specificity of 71%. vivonics-preclinical.comnih.gov The positive predictive value of the rat telemetry assay is 90%, meaning if a drug shows an effect in rats, there is a high probability it will also be seen in larger animals. vivonics-preclinical.com
Spontaneously hypertensive rats (SHRs) are a widely used rodent model for studying essential hypertension. frontiersin.org These rats exhibit cardiomyocyte hypertrophy and coronary artery smooth muscle cell hypertrophy by 16 weeks of age, and by 60 weeks, they show increased left ventricular wall thickness, coronary fibrosis, and impaired cardiac diastolic function. frontiersin.org
| Animal Model | Cardiovascular Parameter | Key Findings | Citation |
|---|---|---|---|
| Rodents (general) | Blood Pressure, Heart Rate | Telemetry is a useful tool for early cardiovascular risk assessment. | vivonics-preclinical.com |
| Rat to Large Animal | Blood Pressure, Heart Rate | Good concordance with 84% sensitivity and 71% specificity. | vivonics-preclinical.comnih.gov |
| Large Animal to Human | Blood Pressure, Heart Rate | Good concordance with 78% sensitivity and 79% specificity. | nih.gov |
| Spontaneously Hypertensive Rat (SHR) | Cardiac Morphology and Function | Develops cardiomyocyte hypertrophy, coronary fibrosis, and diastolic dysfunction with age. | frontiersin.org |
Investigation of Vasodilating Activity Mechanisms in Preclinical Models
The vasodilatory effects of compounds are often investigated in preclinical models to understand their mechanisms of action. Vasodilation can be achieved through various pathways, including endothelium-dependent and independent mechanisms. mdpi.com
One major endothelium-dependent pathway is the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. mdpi.com Some compounds induce vasodilation by stimulating this pathway. mdpi.com There is also evidence of interaction between the NO/cGMP and the hydrogen sulfide/ATP-sensitive potassium channel (H₂S/KATP) pathways, which can enhance the vasorelaxant effect. mdpi.com
Endothelium-independent vasodilation may involve mechanisms such as calcium channel blockade. mdpi.com Different classes of antihypertensive drugs, like calcium channel blockers, work through vasodilation, reducing the heart's force of contraction, slowing the heart rate, and directly reducing aldosterone (B195564) production. nih.gov Alpha-blockers also induce vasodilation by inhibiting the binding of norepinephrine to α₁ receptors on vascular smooth muscle cells, which decreases peripheral vascular resistance. nih.gov
Preclinical models suggest that this compound's efficacy in lowering blood pressure may involve ancillary vasodilatory effects, potentially mediated through nitric oxide modulation or calcium channel blockade. vulcanchem.com
Neurohumoral Axis Modulation and Its Implications in Animal Physiology
The neurohumoral axis, which includes the sympathetic nervous system, the renin-angiotensin-aldosterone system (RAAS), and arginine vasopressin, plays a critical role in cardiovascular regulation. nih.gov In conditions like congestive heart failure, these systems are activated, leading to an increase in vasoconstrictor substances such as norepinephrine, angiotensin II, and arginine vasopressin. nih.gov While this activation is initially a compensatory mechanism to maintain blood pressure, it can eventually contribute to the progression of heart failure by placing an additional burden on the failing myocardium. nih.gov
Therapeutic strategies are being developed to counteract the activation of these vasoconstrictor systems. nih.gov Selective blockade of the RAAS has been shown to be beneficial. nih.gov Preliminary data also suggest that inhibiting the sympathetic nervous system can be helpful, and research is ongoing to study the effects of vasopressin inhibition in animal models of heart failure. nih.gov
Cardioprotective Effects in Experimental Models (e.g., Ischemia-Reperfusion)
Myocardial ischemia-reperfusion (I/R) injury is a significant challenge in cardiovascular medicine, characterized by oxidative stress, inflammation, and cellular dysfunction. jucvm.com Animal models, particularly rodent and pig models, are crucial for evaluating the efficacy of cardioprotective interventions before clinical translation. nih.govmdpi.com
Experimental models have shown that various interventions can have cardioprotective effects. For instance, the mitochondria-targeted peptide SBT-20 significantly reduced infarct size in two different rat models of I/R injury, which is thought to involve the stabilization of mitochondrial function and reduced production of reactive oxygen species (ROS). nih.gov In one in vivo study, SBT-20 reduced infarct size from 77.6% in the saline group to around 62-64% in the treated groups. nih.gov In an in vitro model, infarct size was reduced from 43.3% to 17.2% with SBT-20 treatment. nih.gov
Another natural alkaloid, Boldine, has demonstrated cardioprotective effects in a rat model of myocardial I/R by reducing oxidative stress and inflammation. jucvm.com Biochemical analysis showed that Boldine administration significantly restored total antioxidant status (TAS) levels and reduced total oxidant status (TOS) and oxidative stress index (OSI). jucvm.com
Large animal models, such as pigs, are considered highly predictive for I/R injury therapies due to anatomical and physiological similarities to humans. mdpi.com Studies in pig models have shown that inhibiting reperfusion-induced thrombin and the application of carbon monoxide or nitric oxide can have beneficial effects on cardiac function after myocardial ischemia. mdpi.com
| Compound/Intervention | Animal Model | Key Cardioprotective Findings | Citation |
|---|---|---|---|
| SBT-20 (peptide) | Rat (in vivo) | Reduced infarct size from 77.6% to ~62-64%. | nih.gov |
| SBT-20 (peptide) | Rat (in vitro) | Reduced infarct size from 43.3% to 17.2%. | nih.gov |
| Boldine (alkaloid) | Rat | Restored total antioxidant status and reduced oxidative stress markers. | jucvm.com |
| Thrombin Inhibition | Pig | Beneficial effect on cardiac function after myocardial ischemia. | mdpi.com |
| Carbon Monoxide | Pig | Improved energy status of post-ischemic hearts. | mdpi.com |
| Nitric Oxide | Pig | Improved capillary reperfusion. | mdpi.com |
Comparative Pharmacodynamic Profiling with Other Beta-Adrenoceptor Antagonists in Animal Models
Therefore, the creation of data tables and a detailed comparative analysis as requested is not possible based on the currently accessible information. Preclinical studies are fundamental for characterizing the pharmacological profile of a new chemical entity and for providing a rationale for its clinical development. ibsal.essyncrosome.com Such studies typically involve various animal models to assess the drug's effects on cardiovascular parameters like heart rate, blood pressure, and cardiac output, as well as its receptor selectivity and potency. vivonics-preclinical.comvt.edu For instance, studies in rats and dogs are common for evaluating cardiovascular effects, often utilizing telemetry to monitor physiological parameters continuously. vivonics-preclinical.comvt.edu
Comparisons with established drugs are crucial to understand the unique properties of a new compound. For example, studies have compared the hemodynamic effects of different beta-blockers like metoprolol (B1676517) and carvedilol (B1668590) in dog models of heart failure, revealing differences in their impact on left ventricular function. nih.gov Similarly, the effects of propranolol (B1214883) on heart rate have been extensively studied in rats. nih.gov The lack of such comparative preclinical data for this compound limits a direct, evidence-based discussion of its pharmacodynamic profile relative to other agents in this class.
Molecular and Cellular Mechanisms of Tribendilol Action
Identification and Characterization of Molecular Targets
The primary molecular targets for Tribendilol have been identified as the beta-1 (β1) and beta-2 (β2) adrenergic receptors. These receptors are crucial components of the sympathetic nervous system. As a beta-blocker, this compound exerts its effects by competing with endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), for binding to these receptors. uniprot.orgmdpi.com This antagonism prevents the physiological responses normally induced by the activation of these receptors.
While the identity of the target receptors is known, specific quantitative data on the binding affinity of this compound, such as its dissociation constant (Kd) or inhibitory constant (Ki) at β1 and β2 receptors, are not extensively detailed in publicly available scientific literature.
G Protein-Coupled Receptor (GPCR) Interaction Mechanisms
This compound's targets, the β1- and β2-adrenergic receptors, are members of the G protein-coupled receptor (GPCR) superfamily. The fundamental mechanism of action for this compound is competitive antagonism at these receptors. GPCRs are characterized by their seven-transmembrane structure, and they transduce extracellular signals into intracellular responses. mdpi.com The binding of an antagonist like this compound to the orthosteric site (the same site as the endogenous ligand) stabilizes the receptor in an inactive conformational state. This prevents the receptor from activating its associated heterotrimeric G protein (primarily the Gs protein for β-adrenergic receptors), thereby blocking the initiation of the downstream signaling cascade. uniprot.org
The specific amino acid residues within the binding pockets of the β1 and β2 receptors that form key interactions with this compound have not been elucidated in dedicated structural or mutagenesis studies. General molecular docking studies on beta-adrenergic receptors highlight the importance of specific residues for ligand recognition, but these have not been specifically applied to this compound. nih.govresearchgate.net
Protein-Ligand Interaction Dynamics and Thermodynamics
A comprehensive understanding of a drug's action includes its binding kinetics (on- and off-rates) and thermodynamic profile. These factors can significantly influence the duration and nature of its pharmacological effect. For this compound, specific experimental data regarding its interaction dynamics and thermodynamics with β-adrenergic receptors are not available in the current body of research. Studies on other beta-blockers, such as Carvedilol (B1668590), have shown that kinetic properties like a slow dissociation rate can contribute to prolonged receptor occupancy and clinical efficacy. biorxiv.org However, whether this compound shares these properties remains uninvestigated. Computational approaches like molecular docking and molecular dynamics simulations, which are valuable for exploring these interactions, have not been specifically published for this compound. nih.govresearchgate.net
Downstream Intracellular Signaling Cascades Mediated by this compound
By blocking β1- and β2-adrenergic receptors, this compound primarily inhibits the canonical Gs-protein signaling pathway. uniprot.org In its active state, the β-adrenergic receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). revespcardiol.org Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate, contractility, and relaxation. revespcardiol.org
This compound's antagonism at these receptors prevents this cascade, leading to a reduction in intracellular cAMP and PKA activity. This is the core mechanism behind its effect of reducing heart rate and cardiac output. There is no available research to indicate whether this compound influences non-canonical or alternative signaling pathways that can be modulated by GPCRs, such as those involving β-arrestin or coupling to other G-protein subtypes like Gαi.
Exploration of Allosteric Modulation and Biased Agonism Concepts
Modern pharmacology recognizes that GPCRs can be modulated in more complex ways than simple activation or blockade. Concepts like allosteric modulation (binding to a site distinct from the primary ligand) and biased agonism (ligand-directed signaling, where a ligand preferentially activates one of several downstream pathways) are of significant interest. youtube.comnih.gov
For instance, the beta-blocker Carvedilol has been identified as a biased agonist, showing antagonism at the G-protein pathway while simultaneously acting as an agonist for β-arrestin signaling. nih.gov However, the scientific literature lacks any studies investigating this compound in the context of either allosteric modulation or biased agonism. Therefore, it is currently understood to act as a conventional competitive antagonist at the orthosteric site.
Mechanisms of Receptor Desensitization and Regulation induced by this compound
Prolonged exposure to ligands can alter the number and sensitivity of receptors on the cell surface. For agonists, this often leads to desensitization and downregulation, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which uncouple the receptor from its G protein and target it for internalization. youtube.com
Conversely, sustained blockade by an antagonist can sometimes lead to an upregulation of receptors on the cell surface, potentially causing a hypersensitivity to agonists upon withdrawal of the antagonist. While this is a known phenomenon for the beta-blocker class, specific studies detailing the long-term effects of this compound on β-adrenergic receptor density, desensitization, or internalization have not been reported.
Investigation of Multi-Target Pharmacological Effects
Some pharmacological agents can interact with multiple, distinct molecular targets, a concept known as polypharmacology. This can lead to a broader therapeutic profile or contribute to side effects. While some beta-blockers are known to have additional activities, such as blocking alpha-adrenergic receptors, there is no evidence from the reviewed literature to suggest that this compound possesses such multi-target effects. Its pharmacological activity is currently attributed solely to its interaction with β1- and β2-adrenergic receptors.
Advanced Research Methodologies and Future Research Directions
Computational Approaches in Tribendilol Drug Discovery
Computational methods are pivotal in modern drug design, offering ways to visualize and predict molecular interactions, thereby saving significant time and resources.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking studies would be instrumental in simulating its interaction with target receptors, such as beta-adrenergic and alpha-1 receptors. These simulations can elucidate the specific binding pose and key interactions—like hydrogen bonds and hydrophobic interactions—that are crucial for its pharmacological activity.
Following docking, molecular dynamics (MD) simulations can provide insights into the dynamic nature of the this compound-receptor complex over time. MD simulations track the movements and conformational changes of the protein and the ligand, assessing the stability of the binding pose predicted by docking. This combination of docking and MD simulations offers a comprehensive understanding of the binding mechanism at an atomic level.
Table 1: Illustrative Molecular Docking and MD Simulation Data for this compound with a Target Receptor
| Parameter | Value/Observation | Significance |
| Docking Score (Binding Affinity) | -9.5 kcal/mol | Predicts a strong binding affinity to the target site. |
| Key Interacting Residues | ASP-113, PHE-290, LYS-200 | Identifies specific amino acids crucial for the interaction. |
| MD Simulation Duration | 100 ns | Assesses the stability of the complex over a significant timescale. |
| RMSD of Complex | < 2.0 Å | Indicates that the ligand remains stably bound in the pocket. |
| RMSF of Active Site | Low fluctuation | Suggests the binding pocket remains conformationally stable. |
De novo drug design involves the creation of novel molecular structures from the ground up, based on the properties of the biological target. This approach can be either receptor-based, using the 3D structure of the target's active site, or ligand-based, using the known pharmacophore of active molecules. For this compound, de novo design algorithms could generate new chemical entities that retain the essential pharmacophoric features required for activity but possess improved properties, such as enhanced selectivity or better pharmacokinetic profiles. These programs build molecules atom-by-atom or by combining molecular fragments, ensuring they fit optimally within the receptor's binding pocket.
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When developing new compounds similar to this compound, a ligand-based pharmacophore model can be created. This model represents the essential 3D arrangement of chemical features that a molecule must possess to be active at the target receptor. The model is built using the structure of this compound and other known active compounds. This pharmacophore model then serves as a 3D query to rapidly screen virtual compound databases, filtering millions of molecules to find potential "hits" with diverse chemical scaffolds that match the required features.
De Novo Drug Design for this compound Analogs
Chemoinformatics and High-Throughput Screening (HTS) Methodologies for this compound-like Compounds
Chemoinformatics plays a crucial role in managing and analyzing the vast datasets generated during drug discovery. In the search for this compound-like compounds, chemoinformatics tools are used to create and manage large virtual libraries of molecules for screening. These tools can predict properties like drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicology), helping to prioritize which compounds should be synthesized and tested.
High-Throughput Screening (HTS) complements these computational efforts by physically testing thousands to millions of compounds in a rapid, automated fashion. For this compound-like compounds, an HTS campaign would involve developing a specific biological assay that measures the desired activity (e.g., binding to a beta-receptor). The results from HTS—identifying "hits" or active compounds—provide crucial data that feeds back into chemoinformatics models to refine future screening and design efforts.
Table 2: Representative HTS Campaign Data for this compound-like Compounds
| Parameter | Value | Description |
| Compound Library Size | 500,000 | The total number of diverse compounds screened. |
| Assay Format | 1536-well plate | Miniaturized format to increase throughput and reduce costs. |
| Primary Hit Rate | 0.5% | Percentage of compounds showing initial activity. |
| Confirmed Hits | 150 | Compounds whose activity is confirmed upon re-testing. |
| Z'-factor | 0.7 | A statistical measure indicating a high-quality, reliable assay. |
Application of Omics Technologies in Mechanistic Research
"Omics" technologies provide a global view of molecules within a biological system, offering powerful tools for understanding a drug's mechanism of action.
Proteomics is the large-scale study of proteins, their functions, and their interactions. It is a powerful tool for identifying the molecular targets of a drug and understanding its impact on cellular pathways. In the context of this compound, quantitative proteomics techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or label-free quantification, could be used. These methods would involve treating cells with this compound and comparing the protein expression levels to untreated cells.
Table 3: Hypothetical Proteomics Data on Human Endothelial Cells Treated with this compound
| Protein Identified (Gene Name) | Fold Change | p-value | Potential Pathway Implication |
| Beta-2 Adrenergic Receptor (ADRB2) | -2.1 | <0.01 | Direct target engagement (downregulation) |
| Endothelial Nitric Oxide Synthase (eNOS) | +1.8 | <0.05 | Vasodilation pathway |
| Alpha-1A Adrenergic Receptor (ADRA1A) | -2.5 | <0.01 | Direct target engagement (downregulation) |
| Rho Kinase 2 (ROCK2) | -1.5 | <0.05 | Smooth muscle relaxation pathway |
Metabolomics for Elucidating Biochemical Perturbations
Metabolomics is a powerful analytical approach used to comprehensively identify and quantify small molecule metabolites within a biological system. This provides a functional readout of the physiological or pathophysiological state of an organism, revealing biochemical perturbations induced by a drug. nih.govresearchgate.net
While specific metabolomics studies on this compound are not prominent in the literature, research on other beta-blockers provides a clear roadmap for future investigations. Studies using metabolomics to analyze the effects of antihypertensive drugs have successfully identified metabolic signatures associated with their use. nih.govresearchgate.net For instance, large-scale human studies have found that beta-blocker use is associated with significant changes in the concentrations of various metabolites, including pyroglutamine and alterations in free fatty acid levels, which points toward effects on lipid metabolism. nih.govresearchgate.net
Different generations of beta-blockers have shown distinct metabolic effects. Third-generation vasodilating beta-blockers like carvedilol (B1668590) and nebivolol (B1214574) appear to have a more favorable or neutral metabolic profile compared to older, non-vasodilating agents like atenolol (B1665814) and metoprolol (B1676517), particularly concerning glucose and lipid metabolism. nih.govsprim.comfrontiersin.org
Future Application for this compound: A dedicated metabolomics analysis of this compound would be invaluable. By profiling the metabolic changes in plasma, urine, and tissue samples following its administration in preclinical models, researchers could:
Identify a Unique Metabolic Signature: Determine the specific biochemical pathways perturbed by this compound, offering insights into its on-target and potential off-target effects.
Compare with Other Beta-Blockers: Elucidate how its metabolic footprint differs from other non-selective (e.g., propranolol) and selective (e.g., metoprolol) or vasodilating (e.g., carvedilol) beta-blockers.
Discover Mechanistic Biomarkers: Identify metabolites that could serve as biomarkers for its efficacy or predict its metabolic impact in different patient populations. This could be particularly relevant for understanding its effects on glucose and lipid homeostasis. nih.gov
Development of Novel Biosensors and Imaging Techniques for Target Engagement Studies
Understanding how a drug interacts with its target in a dynamic biological environment is crucial for development. Novel biosensors and advanced imaging techniques allow for the real-time monitoring of these interactions.
Bioluminescence Resonance Energy Transfer (BRET)-based biosensors have been engineered to monitor the conformational changes in G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor, upon ligand binding. d-nb.info These biosensors can be used in living cells to observe receptor activation and subsequent engagement of intracellular signaling partners like β-arrestin. d-nb.info Furthermore, nanobody-based conformational biosensors can selectively detect the active state of β-adrenergic receptors at different locations within the cell, such as the plasma membrane versus the Golgi apparatus. pnas.orgacs.org
In parallel, advanced imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) provide non-invasive in vivo data. PET tracers are being developed to target β2-adrenoceptors, allowing for the visualization and quantification of receptor density in various tissues. researchgate.net High-resolution cardiac MRI 3D-tagging has been used to measure the detailed pharmacodynamic effects of the beta-blocker esmolol (B25661) on the mechanics of the heart muscle, revealing complex dose-dependent effects on myocardial shortening. physiology.org
Future Application for this compound: The application of these technologies to this compound research would represent a significant leap forward.
Development of this compound-Specific Biosensors: Creating BRET or nanobody-based biosensors tailored to study this compound's interaction with β1- and β2-adrenoceptors would allow researchers to directly visualize its binding kinetics, receptor occupancy, and ability to induce specific conformational changes in real-time.
PET Imaging Ligands: Synthesizing a radiolabeled version of this compound or a derivative would enable PET imaging studies to quantify its target engagement in the heart and other organs non-invasively, providing critical data on its pharmacokinetic and pharmacodynamic relationship.
Advanced MRI Studies: Utilizing MRI 3D-tagging could precisely map the functional consequences of this compound on myocardial mechanics across different layers of the heart wall. physiology.org
Emerging Concepts in Beta-Adrenoceptor Pharmacology and Their Relevance to this compound
The classical view of receptor pharmacology has evolved dramatically. It is now understood that GPCRs, including beta-adrenoceptors, are highly dynamic proteins that can be modulated in complex ways. nih.gov Two key emerging concepts are allosteric modulation and biased agonism.
Biased agonism , or functional selectivity, describes the ability of a ligand to stabilize specific receptor conformations, thereby preferentially activating certain downstream signaling pathways over others. nih.govnih.govtandfonline.com For example, the beta-blocker carvedilol is now understood to be a biased agonist. It acts as an inverse agonist for the G protein-mediated signaling pathway but simultaneously functions as a partial agonist for the β-arrestin pathway. nih.govnih.govbiorxiv.org This dual action is believed to contribute to its unique therapeutic profile in heart failure. Nebivolol is another beta-blocker reported to be a β-arrestin biased agonist at the β2-adrenoceptor. nih.govfrontiersin.org
Future Application for this compound: The non-selective nature of this compound makes it a prime candidate for investigation under this new paradigm. ontosight.ai Its pharmacological profile may be more complex than simple competitive antagonism at both β1 and β2 receptors. Future research should aim to:
Investigate Biased Agonism: Systematically test whether this compound exhibits biased signaling at either β1- or β2-adrenoceptors. Discovering if it preferentially activates β-arrestin pathways while blocking G-protein signaling could reveal novel mechanisms and suggest therapeutic applications distinct from other non-selective beta-blockers.
Explore Allosteric Properties: Determine if this compound interacts with any allosteric sites on the receptors, which could modulate the binding or effect of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) in a unique way.
Interdisciplinary Approaches for Comprehensive this compound Research
Modern drug discovery and development is an inherently interdisciplinary endeavor, requiring collaboration between multiple fields to translate basic science into clinical reality. nih.govnyu.edusydney.edu.au A comprehensive research program for a compound like this compound would benefit from integrating expertise from several key areas.
Computational Biology and Chemistry: Utilizes molecular docking and dynamics simulations to model the interaction of this compound with high-resolution crystal structures of β1- and β2-adrenoceptors. d-nb.info This can predict binding affinities and guide the rational design of novel derivatives with improved properties.
Medicinal Chemistry: Involves the synthesis of these rationally designed derivatives for biological testing. mdpi.comroyalsocietypublishing.org
Cellular and Molecular Pharmacology: Employs the advanced biosensor and metabolomics techniques described earlier to test the synthesized compounds in cellular assays and preclinical models. d-nb.infonih.gov
Bioengineering: Uses technologies like lab-grown heart muscle derived from human induced pluripotent stem cells to create more physiologically relevant models for predicting how a drug will affect patient tissues. washu.edu
By fostering collaboration between these disciplines, a research program could efficiently move from computer-aided design to chemical synthesis and on to advanced biological testing, creating a powerful pipeline for fully exploring the potential of this compound. sydney.edu.au
Future Research Trajectories and Unexplored Potential of this compound and Its Derivatives
The future of this compound research lies in leveraging the advanced methodologies previously discussed to explore its full potential and to develop novel chemical entities based on its structure. The evolution of beta-blockers has progressed from non-selective agents to cardioselective and vasodilating compounds, with each step offering improved therapeutic profiles. wikipedia.orgnih.gov
The primary future trajectory for this compound involves the design and synthesis of its derivatives . The goal of creating derivatives is to optimize the parent compound's properties. For instance, studies on bisoprolol (B1195378) derivatives have explored how modifications can influence their potential as antihypertensive agents. royalsocietypublishing.org Similarly, research into carbazole-based compounds has yielded potent β1-blockers. mdpi.com
Key objectives for developing this compound derivatives would include:
Enhancing Receptor Selectivity: Modifying the structure to increase its affinity for β1-receptors over β2-receptors could potentially create a more cardioselective agent, which may offer a better safety profile in patients with respiratory conditions.
Tuning Biased Agonism: If this compound is found to have biased agonist properties, its structure could be systematically altered to fine-tune this bias, potentially enhancing beneficial β-arrestin signaling while maintaining G-protein blockade.
Improving Pharmacokinetics: Chemical modifications could be made to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
Introducing Novel Vasodilatory Moieties: Preclinical models have suggested that this compound may possess ancillary vasodilatory effects. vulcanchem.com Derivatives could be designed to enhance this property, potentially through nitric oxide modulation, creating a third-generation beta-blocker with a multi-faceted mechanism of action.
By pursuing these research avenues—from deep mechanistic studies using metabolomics and biosensors to interdisciplinary development of novel derivatives—the full therapeutic potential of this compound and its chemical scaffold can be explored.
Q & A
Q. How to design a mixed-methods study evaluating this compound’s adherence in diverse patient populations?
- Answer : Combine quantitative adherence metrics (e.g., pill counts, plasma levels) with qualitative interviews using semi-structured guides. Triangulate findings to identify barriers (e.g., side effects, dosing frequency). Code transcripts via thematic analysis (NVivo) and quantify inter-rater reliability (Cohen’s κ >0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
